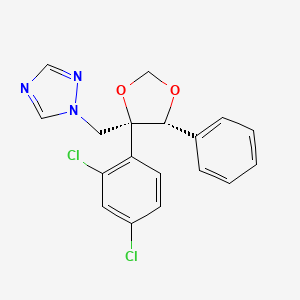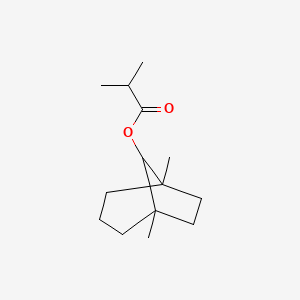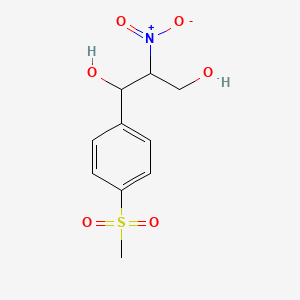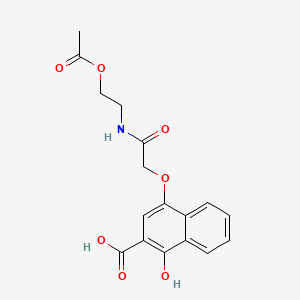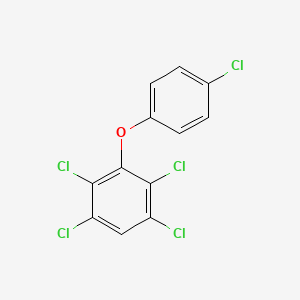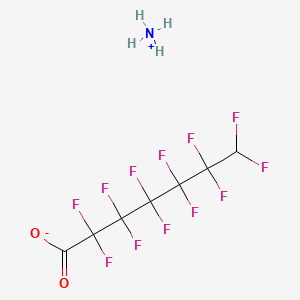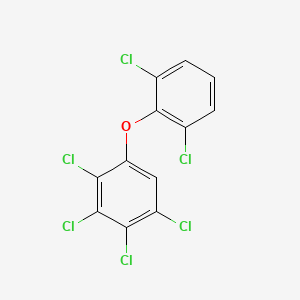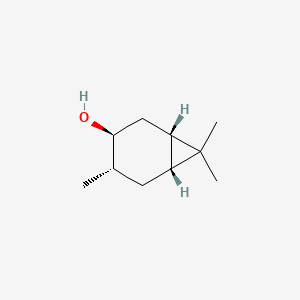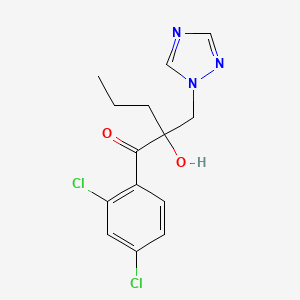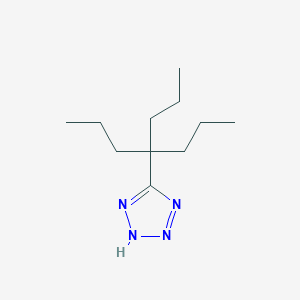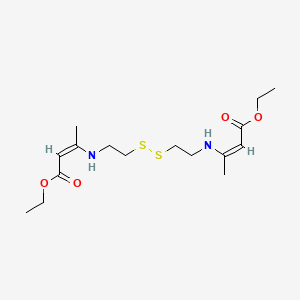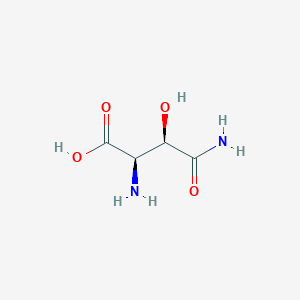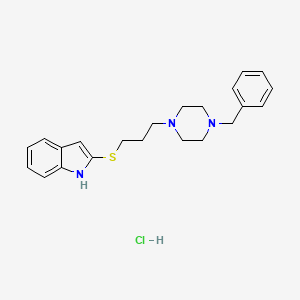
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride is a complex organic compound that features a benzyl group, a piperazine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the indole core, followed by the introduction of the piperazine ring and the benzyl group. The final step involves the formation of the thioether linkage.
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.
Benzyl Group Addition: The benzyl group can be added via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the piperazine-indole intermediate in the presence of a Lewis acid catalyst.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, Lewis acid catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-(Methyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride
- 2-((3-(4-(Ethyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride
Uniqueness
The presence of the benzyl group in 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride distinguishes it from similar compounds. This structural feature may confer unique pharmacological properties, such as increased binding affinity to certain receptors or enhanced metabolic stability.
Properties
CAS No. |
94441-96-0 |
|---|---|
Molecular Formula |
C22H28ClN3S |
Molecular Weight |
402.0 g/mol |
IUPAC Name |
2-[3-(4-benzylpiperazin-1-yl)propylsulfanyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C22H27N3S.ClH/c1-2-7-19(8-3-1)18-25-14-12-24(13-15-25)11-6-16-26-22-17-20-9-4-5-10-21(20)23-22;/h1-5,7-10,17,23H,6,11-16,18H2;1H |
InChI Key |
NLSGHWHLZQAOCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCSC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


